molecular formula C19H16ClF3N4O2S B3036386 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide CAS No. 339278-17-0

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide

Cat. No.: B3036386
CAS No.: 339278-17-0
M. Wt: 456.9 g/mol
InChI Key: YUXKMGYZHACXTR-UHFFFAOYSA-N
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Description

The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide features a methylimidazole core substituted with a sulfanyl-linked pyridine moiety (3-chloro-5-(trifluoromethyl)) and an N-[(3-methoxyphenyl)methyl] carboxamide group.

Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyridine ring substituted with a chloro and trifluoromethyl group.
  • A sulfanyl linkage connecting to an imidazole carboxamide moiety.
  • An additional methoxyphenyl group contributing to its lipophilicity and potential receptor interactions.

Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes, receptors, and DNA. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve bioavailability. The imidazole ring may play a crucial role in interactions with biological macromolecules, potentially acting as a ligand for various receptors.

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds. For instance, a related compound demonstrated significant antiproliferative activity against pancreatic cancer cell lines with IC50 values in the low micromolar range . The mechanism was attributed to DNA intercalation and disruption of cellular signaling pathways.

Cell LineIC50 (µM)Reference
BxPC-30.051
Panc-10.066
WI38 (Normal)0.36

Antimicrobial Activity

Compounds containing pyridine and imidazole moieties have been reported to exhibit antimicrobial properties. Preliminary tests suggest that the target compound may possess activity against various bacterial strains, although specific data on this compound remains limited.

Case Studies

  • Anticancer Efficacy : A study involving a structurally similar compound highlighted its ability to inhibit cell proliferation in vitro across multiple cancer cell lines, suggesting that modifications in the structure can lead to enhanced anticancer properties .
  • Mechanistic Insights : Research utilizing computational modeling has provided insights into how the electronic properties of the trifluoromethyl group influence binding affinity to target proteins, which is critical for understanding the pharmacodynamics of these compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Imidazole vs. Piperazine/Pyridine Derivatives

  • Target Compound : The imidazole core provides a planar, aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
  • ML267 () : Contains a piperazine-carbothioamide core. Piperazine rings offer conformational flexibility, which may enhance binding to bacterial phosphopantetheinyl transferase (PPTase) .
  • Compound P1 () : A pyridine-thiadiazole hybrid with an ethylsulfanyl group. The rigid pyridine-thiadiazole system may favor selective enzyme inhibition .

Substituent Effects

Sulfanyl vs. Sulfonyl/Sulfoxide Linkers

  • The sulfanyl (-S-) group in the target compound is less oxidized than sulfonyl (-SO₂-) or sulfoxide (-SO-) groups in analogs (e.g., Compound P2 in ). Sulfanyl groups are metabolically labile but may improve membrane permeability .

Trifluoromethyl and Chloro Substituents

  • The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is recurrent in analogs (e.g., ’s piperazine-carboxamide).

Benzyl Group Modifications

  • The 3-methoxybenzyl group in the target compound contrasts with the 4-methoxypyridin-2-yl group in ML265. The methoxy position (meta vs. para) alters steric and electronic profiles, impacting target selectivity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl groups (e.g., Compound P2) are more metabolically inert .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N4O2S/c1-27-15(16(28)24-8-11-4-3-5-13(6-11)29-2)10-26-18(27)30-17-14(20)7-12(9-25-17)19(21,22)23/h3-7,9-10H,8H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXKMGYZHACXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide

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